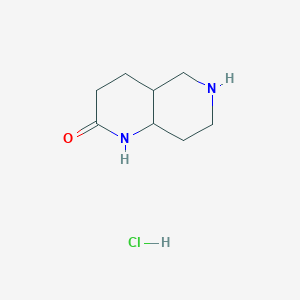

盐酸十氢-1,6-萘啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decahydro-1,6-naphthyridin-2-one hydrochloride is a type of 1,6-naphthyridin-2(1H)-one . Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones involves the selection of the central molecular structure (scaffold) on which to introduce the substituents needed to interact with the corresponding biological receptor . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring .Molecular Structure Analysis

The molecular formula of Decahydro-1,6-naphthyridin-2-one hydrochloride is C8H15ClN2O . The molecular weight is 190.67 .Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridin-2(1H)-ones involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 .科学研究应用

Pharmaceuticals and Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, a subfamily that includes Decahydro-1,6-naphthyridin-2-one hydrochloride, are capable of providing ligands for several receptors in the body . They have been used in the development of new potential drug candidates for the treatment of certain diseases .

Anticancer Properties

Functionalized 1,6-Naphthyridines have shown promising anticancer properties. They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .

Anti-Human Immunodeficiency Virus (HIV) Activity

1,6-Naphthyridines have been found to have anti-HIV activity. This makes them potential candidates for the development of drugs for the treatment of HIV .

Anti-Microbial Properties

These compounds have also shown antimicrobial properties, making them useful in the fight against various bacterial and viral infections .

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic properties, which means they could be used in the development of pain relief medications .

Anti-Inflammatory Properties

These compounds have anti-inflammatory properties, which could make them useful in the treatment of conditions characterized by inflammation .

Anti-Oxidant Activities

1,6-Naphthyridines have been found to have antioxidant activities. This means they could be used in the development of drugs for conditions caused by oxidative stress .

Agricultural Applications

Naphthyridines, including 1,6-Naphthyridin-2(1H)-ones, have been used in agriculture, possibly due to their antimicrobial properties .

作用机制

1,6-Naphthyridin-2(1H)-ones are capable of providing ligands for several receptors in the body . They have been used to describe compounds with nM activities as breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for treatment of lung cancer, and hepatitis C virus (HCV) inhibitors .

未来方向

1,6-Naphthyridin-2(1H)-ones, including Decahydro-1,6-naphthyridin-2-one hydrochloride, are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This suggests a significant interest in these structures, shown by around 450 patents .

属性

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAUSCBWSADMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydro-1,6-naphthyridin-2-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2454766.png)

![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)